molecular formula C13H23NO4 B13046361 Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13046361
M. Wt: 257.33 g/mol
InChI Key: QEBBSGIACITHRS-UHFFFAOYSA-N
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Description

Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a spiro-fused oxazolidine ring. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and an epoxide. The reaction is usually carried out in the presence of a base, such as sodium hydride, under an inert atmosphere.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification of the carboxylic acid intermediate with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable reducing agent, such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of spirocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • Tert-butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its spiro-fused oxazolidine ring, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and tert-butyl ester groups further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-10(7-15)13(8-14)4-5-17-9-13/h10,15H,4-9H2,1-3H3

InChI Key

QEBBSGIACITHRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCOC2)CO

Origin of Product

United States

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